molecular formula C17H15N3O3S B5692863 Methyl 2-[(1-phenyl-3-thiophen-2-ylpyrazole-4-carbonyl)amino]acetate

Methyl 2-[(1-phenyl-3-thiophen-2-ylpyrazole-4-carbonyl)amino]acetate

Cat. No.: B5692863
M. Wt: 341.4 g/mol
InChI Key: ULFOGHHCJOEDMS-UHFFFAOYSA-N
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Description

Methyl 2-[(1-phenyl-3-thiophen-2-ylpyrazole-4-carbonyl)amino]acetate is a complex organic compound that features a thiophene ring, a pyrazole ring, and a phenyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-[(1-phenyl-3-thiophen-2-ylpyrazole-4-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-23-15(21)10-18-17(22)13-11-20(12-6-3-2-4-7-12)19-16(13)14-8-5-9-24-14/h2-9,11H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFOGHHCJOEDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CN(N=C1C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1-phenyl-3-thiophen-2-ylpyrazole-4-carbonyl)amino]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the thiophene ring: This step often involves the use of thiophene derivatives, which can be synthesized via the Gewald reaction, Paal-Knorr synthesis, or other heterocyclization methods.

    Coupling reactions: The phenyl group and other substituents are introduced through coupling reactions such as Suzuki-Miyaura or Heck reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1-phenyl-3-thiophen-2-ylpyrazole-4-carbonyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated phenyl derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Methyl 2-[(1-phenyl-3-thiophen-2-ylpyrazole-4-carbonyl)amino]acetate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent due to its complex structure and functional groups.

    Material Science: The compound’s thiophene ring makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: Its diverse reactivity allows for the study of enzyme interactions and metabolic pathways.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(1-phenyl-3-thiophen-2-ylpyrazole-4-carbonyl)amino]acetate involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

    DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like Tipepidine and Tioconazole, which also contain thiophene rings, are used for their therapeutic properties.

    Pyrazole Derivatives: Compounds such as Celecoxib and Rimonabant, which contain pyrazole rings, are known for their anti-inflammatory and anti-obesity effects.

    Phenyl Derivatives: Compounds like Paracetamol and Ibuprofen, which contain phenyl groups, are widely used as analgesics and anti-inflammatory agents.

Uniqueness

Methyl 2-[(1-phenyl-3-thiophen-2-ylpyrazole-4-carbonyl)amino]acetate is unique due to its combination of a thiophene ring, a pyrazole ring, and a phenyl group within a single molecule. This unique structure allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

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